Ac-Phe-pNA is a synthetic peptide derivative comprised of N-acetyl-L-phenylalanine coupled to p-nitroaniline (pNA) through an amide bond. [] It serves as a chromogenic substrate due to the presence of the pNA moiety. [] This compound is not naturally occurring and is specifically designed for laboratory research purposes. Ac-Phe-pNA plays a crucial role in investigating the enzymatic activity of proteases, particularly chymotrypsin and related enzymes.
Acetyl-Phenylalanine-p-Nitroanilide, commonly referred to as Ac-Phe-pNA, is a synthetic compound used primarily in biochemical research as a substrate for proteolytic enzymes. This compound serves as a model for studying enzyme kinetics and mechanisms due to its structural simplicity and the ease with which it can be modified. It is classified as a peptide nucleic acid derivative, which allows researchers to investigate interactions with various biological macromolecules.
Ac-Phe-pNA is synthesized through solid-phase peptide synthesis techniques, utilizing standard amino acid building blocks. It falls under the category of peptide substrates, specifically designed for use in assays that measure protease activity. The compound's structure includes an acetylated phenylalanine residue linked to a p-nitroaniline moiety, which provides a chromogenic signal upon cleavage by enzymes.
The synthesis of Ac-Phe-pNA typically employs solid-phase peptide synthesis methodologies. The process involves the following steps:
The synthesis typically requires careful control of reaction conditions to ensure high yields and purity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is often employed for purification and analysis of the synthesized product.
The molecular structure of Ac-Phe-pNA can be represented as follows:
The structure features an acetyl group attached to the nitrogen of phenylalanine, with a p-nitroaniline moiety that contributes to its chromogenic properties.
The compound exhibits distinct UV absorbance characteristics due to the p-nitroaniline group, which can be monitored at approximately 405 nm during enzymatic assays.
Ac-Phe-pNA undergoes hydrolysis when acted upon by proteolytic enzymes such as trypsin or chymotrypsin, resulting in the release of p-nitroaniline. This reaction can be monitored spectrophotometrically, providing a quantitative measure of enzyme activity.
The reaction kinetics can be analyzed using Michaelis-Menten kinetics, allowing researchers to derive important parameters such as and .
The mechanism by which Ac-Phe-pNA interacts with proteolytic enzymes typically involves:
Kinetic studies often reveal that Ac-Phe-pNA serves as an effective substrate for various serine proteases, enabling detailed studies of enzyme specificity and activity.
Ac-Phe-pNA has several scientific uses:
Ac-Phe-pNA emerged during the 1960–1970s alongside developments in synthetic peptide chemistry and chromogenic assay design. Researchers sought substrates combining three attributes:
Early studies validated Ac-Phe-pNA for chymotrypsin, where Phe’s aromatic side chain fit the enzyme’s hydrophobic S1 pocket [4] [5]. Parallel work on viral proteases (e.g., norovirus 3C protease) used analogous pNA substrates (e.g., Ac-EFQLQ-pNA) to map polyprotein processing sites [6]. These efforts established Ac-Phe-pNA as a modular tool adaptable to diverse proteases through residue substitutions.
Ac-Phe-pNA’s value lies in its quantitative reliability and versatility across protease classes:
Carboxypeptidase Activity Profiling:Studies on Deinococcus radiodurans carboxypeptidase (S9C subfamily) used tripeptides (e.g., Met-Ala-Ala) and derivatives to confirm carboxypeptidase activity. Amidated C-termini abolished hydrolysis, underscoring Ac-Phe-pNA’s requirement for a free C-terminus in such assays [2].
Chymotrypsin and Subtilisin Kinetics:Ac-Phe-Gly-pNA derivatives serve as high-specificity substrates for chymotrypsin, with cleavage at the Phe-Gly bond [4] [5]. For intracellular subtilisin (ISP), tetrapeptides like Phe-Ala-Ala-Phe-pNA exhibit exceptional catalytic efficiency (kcat/KM = 121 s⁻¹mM⁻¹), leveraging Phe at P1 and P4 positions [3].
Table 1: Kinetic Parameters of Representative pNA Substrates
Enzyme | Substrate | KM (mM) | kcat (s⁻¹) | kcat/KM (mM⁻¹s⁻¹) | Application |
---|---|---|---|---|---|
B. clausii Subtilisin | Phe-Ala-Ala-Phe-pNA | 0.066 ± 0.02 | 8 ± 0.2 | 121 | Endopeptidase specificity [3] |
D. radiodurans Carboxypeptidase | Met-Leu-Ser | 1.0 ± 0.2 | 41 ± 3 | 41,000 | Exopeptidase confirmation [2] |
Chymotrypsin | Ac-Phe-Gly-pNA | Not reported | Not reported | High | Standard activity assays [4] [5] |
Ac-Phe-pNA derivatives have elucidated structural determinants of protease selectivity through two key approaches:
Substrate Binding Pocket Mapping:Crystal structures of proteases bound to Phe-containing inhibitors (e.g., norovirus 3C protease with Ac-EFQLQ-propenyl ethyl ester) reveal how S1 pockets accommodate hydrophobic residues. For ISP subtilisin, the deep S1 cavity optimally fits Phe, while mutagenesis shows Val³⁹⁶ and Leu³⁷⁰ enforce this preference [3].
Engineering Altered Specificity:Saturation mutagenesis of Bacillus subtilis aminopeptidase (BSAP) at substrate-contact residues (e.g., I387A) enabled cleavage of non-native substrates like Phe-pNA—undetectable with wild-type enzymes [7]. This demonstrates how Ac-Phe-pNA analogues serve as reporters for directed evolution:
Table 2: Mutant Aminopeptidases with Engineered Phe-pNA Activity
BSAP Mutant | kcat (s⁻¹) | KM (mM) | kcat/KM (mM⁻¹s⁻¹) | Specificity Shift |
---|---|---|---|---|
Wild-Type | Undetectable | Undetectable | Undetectable | No Phe-pNA cleavage |
I387A | 7.54 ± 0.35 | 4.08 ± 0.23 | 1.85 | Gains Phe-pNA hydrolysis [7] |
N385L | Undetectable | Undetectable | Undetectable | Prefers Lys-pNA (6.81 mM⁻¹s⁻¹) |
These studies underscore Ac-Phe-pNA’s role in linking primary sequence, tertiary structure, and catalytic function—a triad essential for rational protease inhibitor design.
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